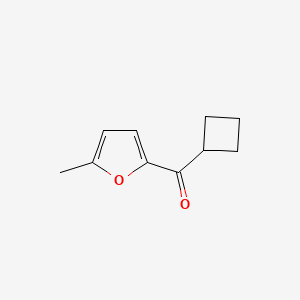![molecular formula C6H6N2O2 B1453700 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione CAS No. 1086378-68-8](/img/structure/B1453700.png)
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Descripción general
Descripción
“2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.1772 . It is also known as "2,5-dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione" .
Molecular Structure Analysis
The molecular structure of “2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione” can be represented by the InChI string: InChI=1S/C8H10N2O2/c1-9-3-4-10(2)6-5(9)7(11)8(6)12/h3-4H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione and its derivatives are key components in supramolecular chemistry. They have been used to synthesize racemic and enantiomeric dicarboxylic acids and their diesters. These compounds form stable motifs in crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick walls’. Such structures are essential for understanding and designing supramolecular assemblies (Lyssenko et al., 2002).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, 2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione plays a crucial role. It has been used in acid-catalyzed methanolysis reactions, which are essential steps in synthesizing 4-amino-6-oxo-2-piperidinecarboxylate systems. These reactions are highly dependent on the steric hindrance caused by substituents, demonstrating the compound’s utility in complex organic syntheses (Verbist et al., 2004).
Lithiation and Deuteration Studies
The ability to perform lithiation and deuteration at specific positions on 2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione derivatives has been explored. This process allows for the introduction of various substituents at strategic points, facilitating studies in stereochemistry and molecular manipulation. Such studies have provided insights into the reactivity and structural flexibility of these compounds (Eastwood et al., 1983).
Photophysical Studies
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione has also been studied for its photophysical properties. It has been used as a probe in zeolites and related oxide materials to understand the influence of the environment on its photophysical behavior. Such studies are essential in material science for understanding the interactions between organic molecules and inorganic frameworks (Pischel et al., 2002).
Molecular Recognition Studies
This compound has also found applications in molecular recognition studies. For instance, its complexation with p-sulfonatocalix[4]arene has been examined to understand the molecular recognition of noncharged organic guests. Such studies provide valuable insights into host-guest chemistry and the principles of molecular recognition (Bakirci et al., 2005).
Propiedades
IUPAC Name |
2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-5-3-4(6(5)10)8-2-1-7-3/h7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFADEFRAGKQVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253373 | |
| Record name | 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
CAS RN |
1086378-68-8 | |
| Record name | 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)

![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)




![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)

